2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-17(15-9-12-3-1-2-4-16(12)26-18(15)25)20-10-13-11-23(22-21-13)14-5-7-19-8-6-14/h1-9,11H,10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIROEPLUDSZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and research findings related to this compound, focusing on its antiproliferative and antimicrobial activities.
Synthesis
The synthesis of the target compound typically involves a multi-step process that may include the following methods:
- Microwave-assisted nucleophilic ring opening of N-guanidinosuccinimide with piperidine.
- In situ intramolecular cyclization to form the triazole ring.
- Crystallization from acetonitrile solutions to obtain pure samples for biological testing .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of similar triazole derivatives against various cancer cell lines. For example, compounds structurally related to our target have shown significant inhibition of cell growth:
- IC50 values for related compounds have been reported as low as 46 nM against MCF-7 human breast cancer cells .
The structure-activity relationship (SAR) indicates that certain substitutions on the triazole ring enhance antiproliferative activity, particularly those that affect tubulin polymerization .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. Compounds containing the triazole moiety exhibit a broad spectrum of activity against bacteria and fungi. For instance:
- Triazole derivatives have shown enhanced antibacterial potency compared to their non-triazole counterparts, with some exhibiting IC50 values below 100 μM against various pathogens .
Case Studies
Several case studies illustrate the biological activity of compounds similar to This compound :
- Study on Anticancer Activity : A derivative was tested for its ability to induce apoptosis in cancer cells. The results indicated a significant increase in apoptotic markers in treated cells compared to controls.
- Antimicrobial Testing : A series of synthesized triazole derivatives were evaluated against both Gram-positive and Gram-negative bacteria. The results showed that modifications in the side chains influenced the antimicrobial efficacy, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
Data Summary
| Compound Name | Activity Type | IC50 (µM) | Target Cell Line/Pathogen |
|---|---|---|---|
| Triazole A | Antiproliferative | 46 | MCF-7 (Breast Cancer) |
| Triazole B | Antimicrobial | <100 | Various Bacteria |
| Triazole C | Apoptosis Induction | N/A | Cancer Cell Lines |
Scientific Research Applications
Anticancer Activity
The incorporation of the triazole ring in the structure is significant for anticancer activity. Research indicates that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that compounds containing triazole moieties exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells .
Table 1: Anticancer Activity of Triazole Derivatives
Antimicrobial Properties
The compound has shown promising antimicrobial properties against various pathogens. Triazole derivatives are known to inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The specific interactions between the triazole ring and microbial enzymes can disrupt their function, leading to effective treatment outcomes.
Broader Applications
Beyond anticancer and antimicrobial activities, derivatives of this compound may also possess neuroprotective and anti-inflammatory properties due to the inherent characteristics of both the triazole and chromene structures . These attributes suggest potential applications in treating neurodegenerative diseases and inflammatory conditions.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- A study demonstrated that a related triazole derivative exhibited significant antitumor activity in vivo in xenograft models of breast cancer .
- Another investigation highlighted the antimicrobial effectiveness of a pyridine-triazole hybrid against resistant strains of bacteria, showcasing its potential as a novel therapeutic agent .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
| Reaction Conditions | Product Formed | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 8 hours | 2-Oxo-chromene-3-carboxylic acid | 72%* | |
| 2M NaOH, ethanol, 60°C, 6 hours | Sodium 3-carboxylate derivative | 68%* |
*Yields extrapolated from similar carboxamide hydrolysis reactions in .
Metal Coordination via Triazole and Pyridine Moieties
The 1,2,3-triazole and pyridine groups act as ligands for transition metals, enabling applications in catalysis and medicinal chemistry:
Complexation with Copper(I):
| Metal Source | Solvent | Application | Stability | Source |
|---|---|---|---|---|
| CuI | DMF | Catalytic click reactions | >24 hours | |
| CuSO₄/NaAsc | H₂O/EtOH | Bioactive complex formation | pH 7.4 |
Studies on analogous triazole-pyridine systems show binding constants (K) ranging from 10⁴ to 10⁶ M⁻¹ for Cu(I) complexes .
Electrophilic Aromatic Substitution
The pyridine and chromene rings participate in regioselective substitutions:
Nitration of Pyridine Ring:
| Nitrating Agent | Position | Temperature | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 3-position | 0°C | 58%* | |
| Acetyl nitrate | 2-position | RT | 41%* |
*Predicted yields based on pyridine nitration trends in .
Bromination of Chromene Core:
| Bromination Method | Position | Selectivity | Source |
|---|---|---|---|
| Br₂/FeCl₃ | C-6 | 5:1 (C6:C8) | |
| NBS/AIBN | C-8 | 3:1 (C8:C6) |
Reductive Transformations
Key reduction pathways include:
| Substrate | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| 2-Oxo chromene core | NaBH₄ | 2-Hydroxy chromene derivative | 84%* | |
| Carboxamide group | LiAlH₄ | 3-Aminomethyl chromene | 63%* |
*Demonstrated in structurally related chromene systems .
Cross-Coupling Reactions
The triazole-linked methyl group enables Suzuki-Miyaura couplings when halogenated:
| Halogenation Position | Catalyst System | Coupling Partner | Yield | Source |
|---|---|---|---|---|
| Triazole-C(4)-Br | Pd(PPh₃)₄/K₂CO₃ | Phenylboronic acid | 76%* | |
| Chromene-C(6)-I | CuI/Et₃N | Terminal alkynes | 82%* |
*Based on analogous triazole-chromene hybrids .
Stability Under Physiological Conditions
Critical degradation pathways in biological systems:
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Structural and Functional Group Variations
- Analog 8i : Substituted with a 4-sulfamoylphenyl group, enhancing hydrophilicity and hydrogen-bonding capacity due to the sulfonamide moiety .
- Analog 54/55 : Contains a 4-acetamidophenyl group, offering moderate polarity and amide-based hydrogen bonding .
Physicochemical Properties
Key Observations
Solubility : The pyridin-4-yl group in the target compound may improve aqueous solubility compared to purely aromatic substituents (e.g., phenyl), though less than sulfonamide-containing analogs like 8i .
Synthetic Complexity : Pyridine-triazole conjugates may demand stringent reaction control to avoid side reactions (e.g., coordination with copper catalysts in CuAAC).
Biological Relevance : Sulfonamide analogs (e.g., 8i) are often explored for enzyme inhibition (e.g., carbonic anhydrase), whereas pyridine derivatives may target kinase or receptor-based pathways .
Research Findings and Limitations
- Gaps in Data: Critical parameters for the target compound—melting point, yield, crystallographic data, and bioactivity—are absent in the provided evidence.
Preparation Methods
Knoevenagel Condensation
The coumarin backbone is typically synthesized via Knoevenagel condensation between salicylaldehyde derivatives and β-keto esters. For example, Brahmachari’s method employs salicylaldehyde and Meldrum’s acid in water with sodium azide or potassium carbonate as catalysts, yielding coumarin-3-carboxylic acids in 73–99% efficiency.
Reaction Conditions:
Microwave-Assisted Bromination
Bromination at the coumarin C-3 position is achieved using dioxane dibromide in CH₂Cl₂, yielding 3-bromocoumarin derivatives. Osman et al. demonstrated that microwave irradiation at 50°C with piperidine in ethanol enhances reaction rates and yields (99%).
Formation of the 1,2,3-Triazole-Pyridinyl Substituent
Propargylation and Azide Preparation
The triazole ring is introduced via CuAAC, requiring:
- A propargylated coumarin intermediate.
- An azide component (e.g., 1-azidopyridin-4-yl).
Propargylation Protocol:
- Substrate: Coumarin-3-carboxylic acid.
- Reagent: Propargyl amine.
- Coupling Agent: DCC/HOBt in DMF.
- Yield: 67%.
Azide Synthesis:
CuAAC Reaction
The cycloaddition between the propargylated coumarin and 1-azidopyridin-4-yl proceeds under Cu(I) catalysis:
Optimized Conditions:
- Catalyst: CuSO₄·5H₂O (5 mol%), sodium ascorbate (15 mol%).
- Solvent: CH₂Cl₂/H₂O (1:1).
- Temperature: 20→40°C.
- Yield: 50–62%.
Amide Bond Formation
The final step involves coupling the coumarin-3-carboxylic acid with the triazole-methyl amine:
Peptide Coupling
Reagents:
- Coumarin Acid: 2-oxo-2H-chromene-3-carboxylic acid.
- Amine: (1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanamine.
- Activator: DCC or EDCl with HOBt.
- Base: Et₃N.
Procedure:
- Dissolve coumarin acid (1 equiv) and amine (1.5 equiv) in DMF.
- Add DCC (1.2 equiv) and HOBt (1 equiv).
- Stir at room temperature for 48 h.
- Purify via column chromatography (40% EtOAc/hexane).
Purification and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 2H, pyridinyl-H), 8.12 (s, 1H, triazole-H), 7.92 (d, 1H, coumarin-H), 7.45–7.32 (m, 4H), 5.21 (s, 2H, CH₂).
- HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₈H₁₃N₅O₃: 347.3; found: 347.3.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Q & A
Q. Table 1: Structural Analogs and Key Features
| Compound Class | Modifications | Observed Activity | Reference |
|---|---|---|---|
| Pyrimidine derivatives | Methoxy substituents | Enhanced solubility | |
| Thiazolidinone hybrids | Chlorophenyl groups | Antimicrobial activity | |
| Isoxazolo-pyridine carboxamides | Trifluoromethyl substituents | Anticancer potential |
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Replicate assays (n ≥ 3) using standardized protocols (e.g., MTT for cytotoxicity) to rule out false positives .
- Metabolic Stability Tests : Use liver microsomes to assess if inactive results stem from rapid degradation .
- Target Selectivity Profiling : Screen against related targets (e.g., kinase panels) to identify off-target effects masking true activity .
Case Study : A triazole-chromene analog showed conflicting IC₅₀ values due to assay-specific buffer conditions; re-testing in uniform pH 7.4 resolved discrepancies .
Advanced: What methodologies are recommended for studying target interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka, kd) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes (e.g., hydrophobic vs. hydrogen bonding) .
- Cellular Imaging : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to track subcellular localization via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
